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Compound of Interest

Compound Name: Segigratinib

Cat. No.: B15579859

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical findings for Segigratinib (also
known as 3D185), a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and
Colony-Stimulating Factor 1 Receptor (CSF-1R). The data presented here is primarily based on
a key study by Peng et al. (2019), which offers a direct comparison with the selective FGFR
inhibitor, AZD4547. This guide aims to provide an objective resource for researchers to assess
the reproducibility and potential of Segigratinib in relevant cancer models.

Executive Summary

Segigratinib is a potent, orally bioavailable small molecule inhibitor targeting FGFR1, 2, and 3,
as well as CSF-1R.[1][2] Its dual-action mechanism is designed to not only directly inhibit tumor
cell proliferation driven by aberrant FGFR signaling but also to modulate the tumor
microenvironment by targeting tumor-associated macrophages (TAMs) via CSF-1R inhibition.
Preclinical evidence suggests that this combined approach may lead to synergistic antitumor
effects and potentially overcome resistance mechanisms observed with agents that target only
the FGFR pathway.[1]

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib
and AZD4547
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Kinase Target

Segigratinib (3D185) IC50
(nM)

AZD4547 IC50 (nM)

FGFR1 13 0.6
FGFR2 2.1 2.8
FGFR3 2.0 2.2
CSF-1R 18 >10000
KDR (VEGFR2) 413 148

Data extracted from Peng et
al., 2019. IC50 values
represent the concentration of
the drug required to inhibit

50% of the kinase activity.

Table 2: In Vivo Antitumor Efficacy of Segigratinib in

Xenograft Models
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Dose (mglkg, oral, Tumor Growth

Xenograft Model Treatment Group . o
daily) Inhibition (%)
NCI-H1581 (FGFR1 o
- Segigratinib 12.5 60.4
amplified)
Segigratinib 25 74.9
Segigratinib 50 96.4
Comparable to 12.5
AZDA4547 12.5 o
mg/kg Segigratinib
SNU-16 (FGFR2 o o o
B Segigratinib 12.5 Significant Inhibition
amplified)
Segigratinib 25 Significant Inhibition
Segigratinib 50 Significant Inhibition

Data from Peng et al.,
2019.[1] Tumor growth
inhibition was
measured at the end
of the study.

Signaling Pathways and Experimental Workflows
Segigratinib’'s Dual Mechanism of Action
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Caption: Dual inhibition of FGFR and CSF-1R by Segigratinib.

In Vivo Efficacy Experimental Workflow
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Caption: Workflow for preclinical in vivo xenograft studies.

Experimental Protocols
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The following are summaries of the key experimental protocols as described by Peng et al.
(2019).[1]

In Vitro Kinase Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Segigratinib
against a panel of kinases.

o Method: Kinase activities were measured using a radiometric assay (for FGFRs and CSF-
1R) or a mobility shift assay (for the wider kinase panel). Recombinant kinases were
incubated with the substrate (e.g., poly(Glu, Tyr) 4:1) and y-33P-ATP in the presence of
varying concentrations of the inhibitor. The amount of phosphorylated substrate was
guantified to determine the inhibitory activity.

Cell Proliferation Assay

» Objective: To assess the effect of Segigratinib on the proliferation of cancer cell lines with
FGFR aberrations.

» Method: Cancer cell lines (e.g., NCI-H1581, SNU-16) were seeded in 96-well plates and
treated with a range of concentrations of Segigratinib or AZD4547 for 72 hours. Cell viability
was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP
as an indicator of metabolically active cells.

In Vivo Xenograft Studies

» Objective: To evaluate the in vivo antitumor efficacy of Segigratinib.
e Animals: Female athymic nude mice.

o Tumor Implantation: Cancer cells were injected subcutaneously into the right flank of the
mice.

o Treatment: When tumors reached a volume of approximately 100-200 mm3, mice were
randomized into treatment and control groups. Segigratinib, AZD4547, or a vehicle control
was administered orally once daily.
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e Monitoring: Tumor volume and body weight were measured two to three times per week.
Tumor volume was calculated using the formula: (length x width?) / 2.

» Endpoint: The study was terminated when the tumors in the control group reached a
predetermined size. Tumor growth inhibition was calculated as the percentage difference in
the mean tumor volume between the treated and control groups.

Reproducibility and Comparison with Alternatives

The preclinical data for Segigratinib, as presented by Peng et al. (2019), demonstrates a
potent and dual-targeted antitumor activity.[1] The in vitro and in vivo results appear consistent,
with a clear dose-dependent effect on both FGFR-driven tumor cell proliferation and modulation
of the tumor microenvironment.

Compared to the selective FGFR inhibitor AZD4547, Segigratinib shows comparable efficacy
in inhibiting FGFR signaling and the growth of FGFR-dependent tumors in vivo.[1] The key
differentiating factor is Segigratinib’s potent inhibition of CSF-1R, a target that AZD4547 does
not engage. This dual inhibition is hypothesized to provide a therapeutic advantage by
simultaneously targeting the cancer cells and the supportive tumor microenvironment,
potentially leading to a more durable response and overcoming resistance.[1]

For a comprehensive assessment of reproducibility, further independent studies would be
beneficial to corroborate these initial findings. Researchers are encouraged to use the detailed
protocols provided in the primary literature to replicate and expand upon these preclinical
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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segigratinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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